3-(Carbamimidoyl)-1,1-dimethylurea

説明

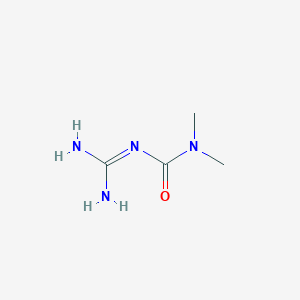

Structure

3D Structure

特性

IUPAC Name |

3-(diaminomethylidene)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O/c1-8(2)4(9)7-3(5)6/h1-2H3,(H4,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYQMVUUWPSXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603139 | |

| Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118632-64-7 | |

| Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Carbamimidoyl)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea

Exploration of Reaction Pathways and Mechanisms

The synthesis of guanidine (B92328) derivatives from urea (B33335) and its analogues is a well-established transformation in organic chemistry. The reaction between N,N-dimethylurea and cyanamide (B42294) to form this compound is understood to proceed through a nucleophilic addition mechanism.

The proposed mechanism commences with the activation of the N,N-dimethylurea. In the presence of a base, a proton may be abstracted, though it is more likely that the urea acts as a nucleophile directly. The nitrogen atom of the N,N-dimethylurea attacks the electrophilic carbon atom of the nitrile group in cyanamide. Cyanamide itself exists in two tautomeric forms: the N≡C–NH₂ form and the carbodiimide (B86325) form (HN=C=NH). wikipedia.org The reaction likely involves the nucleophilic attack of the dimethylamino group of the urea on the carbodiimide tautomer or the nitrile carbon of the cyanamide. This is followed by a series of proton transfers to yield the final guanidine product. The initial step is the formation of an intermediate which then rearranges to the more stable guanidinium (B1211019) salt, and subsequent neutralization affords the final product.

This reaction is analogous to the broader class of reactions where amines, alcohols, and thiols add to cyanamide to form guanidines, isoureas, and isothioureas, respectively. wikipedia.org

Optimization of Reaction Conditions for Purity and Yield

The efficiency of the synthesis of guanidine derivatives is highly dependent on the reaction conditions. While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles for analogous reactions can be applied. The choice of solvent, temperature, and catalyst are critical parameters that influence both the yield and purity of the product.

For instance, in related syntheses of substituted guanidines, various catalysts and solvents have been explored to optimize outcomes. The following table illustrates typical variables and their effects on yield in guanidine synthesis, which can be considered for the optimization of this compound synthesis.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Hydroxide | Ethanol | Reflux | 6 | Moderate |

| Sodium Ethoxide | Ethanol | Reflux | 4 | Good |

| Potassium Carbonate | DMF | 80 | 8 | Moderate to Good |

| No Catalyst | Neat | 150 | 2 | Low to Moderate |

This table is a representative example based on general guanidine syntheses and is intended to illustrate the parameters for optimization. Actual yields for this compound would require specific experimental validation.

Control of pH is also crucial, as the basicity of the reaction medium can influence the reactivity of the starting materials and the stability of the product. The use of controlled conditions is emphasized to achieve high purity and yield. nih.gov

Chemical Reactivity Profile

The chemical reactivity of this compound is characterized by the functional groups present: the urea moiety and the guanidine group. The guanidine portion is basic and highly nucleophilic, while the urea portion can also participate in various reactions.

Participation in Condensation Reactions

Guanidines are well-known to participate in condensation reactions, particularly with dicarbonyl compounds, to form various heterocyclic systems. For instance, guanidine and its derivatives react with β-dicarbonyl compounds in the Biginelli reaction to produce pyrimidines. libretexts.org It is expected that this compound would undergo similar reactions.

For example, condensation with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid or base catalyst, would likely yield a substituted pyrimidine. The reaction would proceed through the initial formation of an imine or enamine intermediate, followed by cyclization and dehydration.

Alkylation and Oxidation Potential

The nucleophilic nature of the guanidine group makes it susceptible to alkylation. The alkylation of N-substituted guanidines typically occurs at the unsubstituted nitrogen atoms. acsgcipr.org Therefore, the alkylation of this compound with an alkyl halide (e.g., methyl iodide) would be expected to yield a mixture of mono- and di-alkylated products on the terminal NH₂ group of the guanidine moiety.

The compound can also undergo oxidation. The use of oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) leads to the formation of corresponding urea derivatives. nih.gov The specific nature of these oxidized products would depend on the reaction conditions and the strength of the oxidizing agent.

Derivatization for Advanced Chemical Entities

The presence of reactive functional groups in this compound makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The guanidine moiety is a common feature in many natural products and pharmacologically active compounds.

Derivatization can be achieved through various reactions:

Acylation: The amino groups of the guanidine moiety can be acylated using acid chlorides or anhydrides to introduce new functional groups.

Sulfonylation: Reaction with sulfonyl chlorides can lead to the formation of sulfonamides.

Cyclization Reactions: As mentioned, condensation with dicarbonyl compounds can lead to heterocyclic structures like pyrimidines. Further reactions with other bifunctional reagents can be used to construct a variety of other heterocyclic systems.

These derivatization strategies allow for the modification of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for its interaction with biological targets.

Analytical Characterization and Impurity Profiling

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the definitive confirmation of the compound's chemical structure. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provide orthogonal information that, when combined, offers unambiguous structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Applications for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical technique for validating the molecular formula of 3-(Carbamimidoyl)-1,1-dimethylurea by providing a highly accurate mass measurement of the parent ion. libretexts.orglibretexts.org The theoretical monoisotopic mass of the compound (C4H10N4O) is 130.0855 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with exceptional accuracy, typically within a few parts per million (ppm). youtube.com By comparing the experimentally measured exact mass to the theoretical value, the elemental composition can be confidently confirmed, distinguishing it from other potential compounds with the same nominal mass. libretexts.orgyoutube.com The technique is also invaluable for identifying and confirming the elemental composition of unknown impurities.

Predicted HRMS data for various adducts of this compound are useful for interpreting experimental results, especially when using electrospray ionization (ESI), a common technique for polar molecules.

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]+ | 131.0927 |

| [M+Na]+ | 153.0747 |

| [M+K]+ | 169.0486 |

| [M+NH4]+ | 148.1193 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show a sharp singlet corresponding to the six chemically equivalent protons of the two methyl groups attached to the nitrogen atom. The protons on the urea (B33335) and carbamimidoyl nitrogens would likely appear as broader signals due to chemical exchange and quadrupolar effects from the nitrogen atoms. Their chemical shifts would be sensitive to the solvent and concentration.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum would be expected to display three distinct signals: one for the two equivalent methyl carbons, one for the urea carbonyl carbon (C=O), and one for the carbamimidoyl carbon (C=N). The chemical shifts of the carbonyl and carbamimidoyl carbons are particularly diagnostic for confirming these functional groups.

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | N(CH₃)₂ | ~2.9 - 3.2 | Singlet |

| ¹H NMR | NH, NH₂ | Variable, broad signals | Broad Singlet |

| ¹³C NMR | N(CH₃)₂ | ~36 - 40 | - |

| ¹³C NMR | C=O (Urea) | ~158 - 162 | - |

| ¹³C NMR | C=N (Carbamimidoyl) | ~155 - 159 | - |

Note: The predicted chemical shifts are estimates and can vary based on solvent, concentration, and temperature.

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for separating the main compound from its impurities, allowing for accurate purity assessment and quantification. ijpsjournal.com A robust chromatographic method is essential for quality control in pharmaceutical manufacturing. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of pharmaceutical compounds and their impurities. chromatographyonline.com For a polar molecule like this compound, developing a reliable RP-HPLC method requires careful optimization of the stationary phase, mobile phase composition, and pH. pharmaknowledgeforum.com A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. pharmaknowledgeforum.com

Method validation is performed according to regulatory guidelines (e.g., ICH) to ensure the method is suitable for its intended purpose. nih.gov This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Orthogonal Chromatographic Approaches for Impurity Detection (e.g., HILIC)

To ensure all potential impurities are detected, it is crucial to employ an orthogonal analytical method—one that uses a different separation mechanism from the primary method. chromatographyonline.com For a polar compound that may be poorly retained in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent orthogonal choice. nih.govchromatographyonline.com HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970) or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. nih.gov In HILIC, polar analytes are retained longer, providing a completely different selectivity profile compared to RP-HPLC. nih.gov This approach is highly effective for detecting polar impurities that might co-elute with the main peak or elute in the void volume in a reversed-phase system. nih.gov

Stability Assessment and Degradation Kinetics

Mechanistic Studies of Degradation Pathways

Mechanistic insights into the degradation of 3-(Carbamimidoyl)-1,1-dimethylurea are largely extrapolated from studies on related compounds and forced degradation studies of Metformin.

Hydrolysis is a primary degradation pathway for compounds containing urea (B33335) and guanidine (B92328) functionalities. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution.

Acidic Conditions: In acidic media, the urea moiety of this compound is susceptible to hydrolysis. This reaction would likely lead to the formation of dimethylamine, ammonia, and carbon dioxide. The guanidine group is expected to remain relatively stable under these conditions due to its protonated and resonance-stabilized form. Forced degradation studies on Metformin, where this compound is present as an impurity, show that under acidic stress (e.g., 0.1 N HCl), significant degradation of the parent drug occurs, and the impurity can be successfully separated and quantified by stability-indicating methods. researchgate.netnih.gov

Alkaline Conditions: Under basic conditions, the urea component is also prone to hydrolysis. Furthermore, the guanidine group can be deprotonated, potentially leading to different degradation pathways. Studies on Metformin show significant degradation in basic solutions (e.g., 0.1 N NaOH), and the stability-indicating methods developed are capable of resolving the parent drug from its impurities, including this compound. researchgate.netnih.gov

Neutral Conditions: In neutral pH, the rate of hydrolysis is generally slower compared to acidic or basic conditions.

Table 1: Inferred Stability of this compound under Hydrolytic Stress (from Metformin Forced Degradation Studies)

| Stress Condition | Observation | Reference |

| Acidic (e.g., 0.1 N HCl) | The compound is monitored as an impurity during the degradation of Metformin. Stability-indicating methods can resolve it from degradants. | researchgate.netnih.gov |

| Alkaline (e.g., 0.1 N NaOH) | The compound is monitored as an impurity during the degradation of Metformin. Stability-indicating methods can resolve it from degradants. | researchgate.netnih.gov |

| Neutral (Water) | The compound is monitored as an impurity during the degradation of Metformin. Stability-indicating methods can resolve it from degradants. | nih.gov |

The response of this compound to light and oxidative stress is critical for understanding its stability during manufacturing and storage.

Photolytic Degradation: A safety data sheet for Metformin Impurity 4 HCl (3-Carbamimidoyl-1,1-dimethylurea HCl) indicates that direct sunlight should be avoided, suggesting potential photosensitivity. tlcstandards.com However, some forced degradation studies of Metformin have shown it to be relatively stable under photolytic stress. researchgate.net

Oxidative Stress: The same safety data sheet lists oxidizing agents as materials to avoid. tlcstandards.com Forced degradation studies of Metformin using oxidizing agents like hydrogen peroxide show significant degradation of the parent drug. researchgate.netnih.gov The stability-indicating methods developed in these studies are designed to separate this compound from the resulting degradation products.

Identification and Characterization of Degradation Products

Specific degradation products of this compound have not been extensively characterized in the available literature. However, based on its chemical structure, potential degradation products can be postulated.

From Hydrolysis: As mentioned, hydrolysis would likely yield smaller molecules such as dimethylamine, ammonia, and carbon dioxide.

From Oxidation: Oxidative degradation could lead to a variety of products, depending on the specific oxidant and reaction conditions.

The development of robust analytical methods is key to identifying and quantifying these potential degradants.

Formal Stability Study Design and Implementation

Formal stability studies for this compound as a standalone substance are not widely reported. The focus has been on its monitoring as an impurity in Metformin stability studies.

Information on the long-term stability of this compound is primarily derived from its classification as a chemical impurity. A safety data sheet indicates that it is stable under recommended storage conditions, which typically involve keeping it in a cool, dry place away from light and oxidizing agents. tlcstandards.com Accelerated stability studies on Metformin, conducted at elevated temperatures and humidity, provide an indication of the conditions under which this compound is likely to be stable or degrade.

A significant portion of the research involving this compound focuses on the development and validation of stability-indicating analytical methods, predominantly High-Performance Liquid Chromatography (HPLC). These methods are crucial for separating and quantifying Metformin from its impurities, including this compound, and any degradation products that may form under stress conditions. researchgate.netnih.govnih.govacs.org

These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier. The validation of these methods according to ICH guidelines ensures their specificity, linearity, accuracy, precision, and robustness, making them suitable for quality control and stability testing of Metformin drug products.

Table 2: Examples of Stability-Indicating HPLC Methods for the Analysis of Metformin and its Impurities (including this compound)

| Method | Column | Mobile Phase | Detection | Reference |

| RP-HPLC | Inertsil ODS 3V (250 mm x 4.6mm, 5 µ) | Buffer: Acetonitrile (B52724) (90:10 v/v), pH 3.6 | 218 nm | researchgate.net |

| RP-HPLC | YMC-Pack ODS-A (100×4.6 mm; 3 µm) | Gradient of Ammonium acetate (B1210297) buffer and Acetonitrile/Methanol | 240 nm | nih.govacs.org |

| RP-HPLC | Hypersil BDS C18 (250 mm X 4.6 mm, 5 µm) | Acetonitrile and 0.05M potassium dihydrogen Phosphate buffer pH-4.0 (20:80) | 225 nm | nih.gov |

The stability of this compound is a critical parameter in the quality control of Metformin. While direct, in-depth studies on this specific compound are scarce, its behavior as an impurity in forced degradation studies of Metformin provides valuable insights. The available data suggests that it is susceptible to hydrolysis under both acidic and basic conditions and may be sensitive to light and oxidation. The development of robust, stability-indicating analytical methods is paramount for its effective monitoring and control in pharmaceutical formulations. Further research focusing directly on the degradation kinetics and product identification of this compound would be beneficial for a more complete understanding of its stability profile.

Applications in Advanced Chemical Synthesis and Pharmaceutical Development

Role as a Key Synthetic Intermediate for Complex Molecules

3-(Carbamimidoyl)-1,1-dimethylurea serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its utility as a synthetic intermediate stems from the reactivity of its functional groups, which can undergo various chemical transformations.

The presence of the carbamimidoyl group allows for reactions such as nucleophilic substitution, where the existing functional group can be replaced by others like amines or thiols. The urea (B33335) moiety also provides sites for further chemical modification. These reaction capabilities enable chemists to incorporate the dimethylurea-guanidine scaffold into larger, more intricate molecular architectures.

One of the key applications of this compound as an intermediate is in the synthesis of various pharmaceutical agents. The structural motif of this compound is found within more complex molecules that are investigated for various therapeutic purposes. The synthesis of such molecules often involves a multi-step process where this compound is a crucial starting material or an intermediate component.

Table 1: Synthetic Utility of this compound

| Application Area | Role of this compound | Potential Resulting Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Building block for larger molecules | Novel therapeutic agents |

| Agrochemical Development | Intermediate for active ingredients | Potential pesticide adjuvants |

| Materials Science | Precursor for functional polymers | Specialized resins and materials |

Utilization as a Certified Reference Material in Quality Control

In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This is achieved through the use of reference materials, which are highly characterized substances used for identification, purity tests, and assays. This compound plays a critical role in this context, specifically as a reference material for the quality control of Metformin, a widely used antidiabetic drug.

The compound is recognized as "Metformin Impurity F". axios-research.com During the synthesis of Metformin, impurities can arise, and regulatory bodies require that these impurities are identified, quantified, and controlled within strict limits. This compound is used as an analytical standard to detect and quantify its presence in batches of Metformin. axios-research.com

By using a well-characterized sample of this compound, analytical chemists can develop and validate methods to ensure that the levels of this specific impurity in the final drug product are below the accepted threshold. This is essential for the safety and efficacy of the medication. Its availability as a cataloged impurity standard underscores its importance in the quality assurance processes of generic drug manufacturing, as hinted by its role in Abbreviated New Drug Applications (ANDA).

Table 2: this compound as a Reference Material

| Parameter | Description |

|---|---|

| Compound Name | This compound |

| CAS Number | 118632-64-7 |

| Application | Analytical reference material |

| Industry | Pharmaceutical Quality Control |

| Specific Use | Reference standard for Metformin Impurity F axios-research.com |

Potential for Development of Novel Chemical Entities

The molecular structure of this compound not only makes it a useful synthetic intermediate but also a promising scaffold for the development of novel chemical entities (NCEs) with therapeutic potential. The urea functionality is a common feature in many bioactive compounds and approved drugs, valued for its ability to form stable hydrogen bonds with biological targets like proteins and enzymes.

Research has shown that this compound itself exhibits biological activity. It has been identified as a weak inhibitor of thrombin, a key enzyme in the blood coagulation cascade. This finding suggests that derivatives of this compound could be explored for the development of new anticoagulant therapies to manage thrombotic disorders.

Furthermore, the compound has demonstrated antimicrobial properties, indicating its potential as a starting point for the discovery of new antibiotics or antifungal agents. The development of novel urea derivatives is an active area of research in medicinal chemistry. By modifying the structure of this compound, scientists can aim to enhance its potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new drugs for a variety of diseases.

Table 3: Profile for Novel Chemical Entity Development

| Feature | Description | Reference |

|---|---|---|

| Core Structure | Urea derivative | |

| Known Biological Activity | Thrombin inhibition, Antimicrobial properties | |

| Therapeutic Potential | Anticoagulants, Anti-infectives | |

| Development Approach | Lead compound for medicinal chemistry optimization |

Regulatory Science and Quality Assurance Perspectives on 3 Carbamimidoyl 1,1 Dimethylurea

The manufacturing and control of any active pharmaceutical ingredient (API) or related compound, such as 3-(Carbamimidoyl)-1,1-dimethylurea, is governed by stringent regulatory standards to ensure its quality, safety, and efficacy. From a regulatory science and quality assurance standpoint, the focus is on understanding and controlling impurities, ensuring stability over the product's lifecycle, and managing all aspects of the manufacturing process. This involves adherence to internationally recognized guidelines set forth by pharmacopoeias and regulatory bodies.

Emerging Research Frontiers and Future Directions

Green Chemistry Approaches in Synthesis

The synthesis of urea (B33335) and guanidine (B92328) derivatives, including 3-(Carbamimidoyl)-1,1-dimethylurea, is undergoing a paradigm shift towards more environmentally benign methodologies. Traditional synthetic routes often rely on hazardous reagents like phosgene (B1210022) and energy-intensive conditions. acs.orgnih.gov Green chemistry seeks to mitigate these issues through several innovative strategies.

One promising approach involves the use of carbon dioxide (CO2) as a C1 building block, which offers a safer and more sustainable alternative to phosgene. organic-chemistry.org Research has demonstrated the feasibility of synthesizing urea derivatives from the reaction of amines with CO2 in the absence of any catalysts or organic solvents. rsc.org This method, along with catalytic dehydrogenative coupling processes using earth-abundant metals like manganese, represents a significant step towards atom-economic and safer synthetic pathways. acs.org

Solvent-free, or dry media, reactions are also gaining traction. For instance, the rapid synthesis of symmetrical N,N'-disubstituted urea derivatives has been achieved using alumina (B75360) (Al2O3) in dry media, offering mild reaction conditions and high yields. iisuniv.ac.in For guanidine-containing compounds, solid-phase synthesis is emerging as a favorable, non-toxic, and efficient method for producing high-purity products. bohrium.com Additionally, techniques such as microwave-assisted organic synthesis, high-pressure synthesis, and high-speed vibrational milling are being explored to optimize cycloaddition reactions for creating guanidine-substituted frameworks in an environmentally friendly manner. mdpi.com The development of a de novo guanidine biosynthesis cycle using CO2 and nitrate/ammonium as feedstocks in engineered cyanobacteria points towards a future where such compounds could be produced photosynthetically, storing chemical energy in this nitrogen-rich molecule. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Urea Derivatives

| Feature | Conventional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Carbon Source | Often toxic reagents like phosgene | CO2, methanol, formamides acs.orgorganic-chemistry.orgrsc.org |

| Catalysts | May involve precious metals | Earth-abundant metals (e.g., manganese), alumina, or catalyst-free systems acs.orgrsc.orgiisuniv.ac.in |

| Solvents | Often uses volatile organic solvents | Solvent-free (dry media), water, or green solvents like dimethyl carbonate organic-chemistry.orgiisuniv.ac.in |

| Energy Input | Can be energy-intensive | Milder reaction conditions, use of microwaves or high pressure iisuniv.ac.inmdpi.com |

| Byproducts | Can generate hazardous waste | Aims for atom economy with benign byproducts like water or nitrogen gas acs.orgorganic-chemistry.org |

Computational Chemistry for Reaction Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of urea and guanidine derivatives. nih.govresearchgate.net These theoretical studies provide deep insights into the energetics of reaction pathways, the structures of transition states, and the role of catalysts, which can guide the optimization of reaction conditions and the design of more efficient synthetic routes. researchgate.netresearchgate.net

For instance, DFT calculations have been employed to investigate the mechanism of urea ethanolysis, revealing a two-step process and highlighting the catalytic role of transition metals in lowering the energy barrier. researchgate.net Such studies can compare different potential pathways, as seen in the computational investigation of Pd-catalyzed carbamate (B1207046) formation, where two feasible routes were identified and their energetic profiles were mapped. More recent computational work on urea derivatives has utilized methods like DFT-D and M06-2X to study their conformational preferences, which can influence their biological activity. nih.gov

While specific DFT studies on the reaction pathway of this compound are not yet widely published, the methodologies applied to similar urea and guanidine compounds are directly transferable. uni.lunih.gov Computational modeling could be used to:

Predict the most likely reaction mechanism for its synthesis.

Identify potential intermediates and transition states.

Evaluate the efficacy of different catalysts and green reagents.

Understand the stereoselectivity of reactions involving the compound. rsc.org

The predictive power of these computational tools can accelerate the development of novel and efficient synthetic strategies for this compound and its derivatives.

Exploration of Unconventional Applications

Beyond its established role in medicinal chemistry, research is uncovering novel and unconventional applications for this compound and related structures, spanning industries from textiles to agriculture and catalysis.

Textile Industry: A significant unconventional application lies in the textile industry, where this compound serves as an intermediate for producing formaldehyde-free finishing agents. The related compound, 1,3-dimethylurea, is used in non-formaldehyde or low-formaldehyde anti-wrinkle treatments for fabrics like cotton and polyester-cotton blends. hbgxchemical.comhbgxchemical.com These agents improve the environmental safety of textiles by significantly reducing the release of formaldehyde, a known irritant and carcinogen. hbgxchemical.comhbgxchemical.com

Agriculture: In the agricultural sector, derivatives of this compound are being investigated for their potential as pesticide adjuvants. Adjuvants are substances added to pesticide formulations to enhance their effectiveness. mssoy.org Urea derivatives can act as nitrogen stabilizers by inhibiting urease, an enzyme that breaks down urea fertilizer and leads to nitrogen loss. wikipedia.org This improves nitrogen efficiency for better crop growth. wikipedia.org Furthermore, some urea-based compounds, like 3-(p-Chlorophenyl)-1,1-dimethylurea, have been identified as herbicides. nih.gov The exploration of this compound in this context could lead to the development of more effective and potentially more environmentally friendly crop protection products. wisc.edu

Catalysis and Materials Science: The guanidine and urea moieties within this compound are excellent functional groups for applications in catalysis and materials science. mdpi.comresearchgate.net Guanidines are highly basic and can form stable hydrogen bonds, making them effective organocatalysts in various reactions, including Diels-Alder reactions and ring-opening polymerizations. mdpi.com Guanidinium (B1211019) cations, the protonated form of guanidines, are known to bind to anionic substrates and have been used in applications like phase-transfer catalysis. nih.govacs.org

Similarly, the ureido group's ability to form strong and directional hydrogen bonds has been exploited to create supramolecular structures like polymers and gels. researchgate.net Urea derivatives are also being investigated as catalysts themselves, leveraging their molecular recognition capabilities. acs.orgresearchgate.net The unique structure of this compound could be harnessed to design novel catalysts or functional materials with tailored properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dimethylurea |

| 3-(p-Chlorophenyl)-1,1-dimethylurea |

| Alumina (Al2O3) |

| Carbon dioxide (CO2) |

| Formaldehyde |

| Guanidine |

| Manganese |

| Phosgene |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Carbamimidoyl)-1,1-dimethylurea, and how can reaction parameters be optimized for high yield and purity?

- Methodology : Adapt protocols for analogous urea derivatives, such as refluxing carbamimidoyl precursors with dimethylamine in methanol under controlled pH. Critical parameters include temperature (60–80°C), stoichiometric ratios (1:1.2 molar ratio of carbamimidoyl chloride to dimethylamine), and purification via recrystallization or column chromatography. Evidence from similar syntheses highlights the importance of HCl scavengers (e.g., triethylamine) to minimize side reactions .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

- Techniques :

- NMR : Use and NMR to confirm substituent integration and carbamimidoyl group presence (e.g., δ~6.5–7.5 ppm for NH protons) .

- IR : Identify characteristic urea C=O stretches (~1640–1680 cm) and NH bending modes (~1550 cm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- Purity : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .

Q. How can researchers design initial bioactivity screens to evaluate the compound’s herbicidal or enzyme-inhibitory potential?

- Approach : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neurotoxicity studies) or algal/cyanobacterial growth inhibition tests. For example, reference protocols from cyanobacterial bioassays (e.g., Synechococcus PCC 7942) to assess photosynthetic disruption .

- Dosage : Establish a concentration range (0.1–100 µM) based on EC values of structurally related urea herbicides .

Advanced Research Questions

Q. What experimental strategies are suitable for investigating the compound’s mechanism of action in biological systems?

- In vitro models : Use isolated chloroplasts or mitochondrial preparations to study electron transport chain inhibition (e.g., PSII targeting via oxygen evolution assays) .

- In vivo models : Apply metabolomic profiling (LC-MS/MS) to track secondary metabolite changes in model organisms (e.g., Arabidopsis thaliana) exposed to the compound .

- Computational docking : Perform molecular dynamics simulations to predict binding affinities with target proteins (e.g., D1 protein in PSII) .

Q. How can researchers address contradictions in bioactivity data across different studies?

- Root causes : Variability may arise from differences in test organisms, solvent systems (e.g., DMSO vs. water), or impurity profiles.

- Resolution :

- Standardize bioassay conditions (e.g., ISO 11348 for algal toxicity) .

- Re-evaluate compound purity via orthogonal methods (e.g., NMR + HPLC) and quantify impurities (e.g., dichlorophenyl by-products) .

- Conduct meta-analyses of published EC values to identify trends or outliers .

Q. What methodologies are recommended for studying environmental degradation pathways and metabolite identification?

- Degradation studies :

- Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS .

- Photolysis : Expose to UV light (λ = 254–365 nm) and identify photoproducts using high-resolution mass spectrometry .

Q. How can synergistic interactions between this compound and other agrochemicals be systematically evaluated?

- Experimental design :

- Use a checkerboard assay to test combinations with herbicides (e.g., glyphosate) or fungicides. Calculate synergy scores via the Wadley method .

- Apply factorial design (e.g., 2 experiments) to optimize ratios and minimize antagonistic effects .

- Data analysis : Compute combination indices (CI) using CompuSyn software, where CI <1 indicates synergy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。